molecular formula C32H29N5O B14999926 7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999926
M. Wt: 499.6 g/mol
InChI Key: ZGRJNXMNHUFRBC-UHFFFAOYSA-N
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Description

7-(4-tert-Butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at position 7 with a 4-tert-butylphenyl group and at position 2 with a 4-phenylquinazolin-2-ylamino moiety.

Properties

Molecular Formula

C32H29N5O

Molecular Weight

499.6 g/mol

IUPAC Name

7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C32H29N5O/c1-32(2,3)23-15-13-20(14-16-23)22-17-27-25(28(38)18-22)19-33-30(35-27)37-31-34-26-12-8-7-11-24(26)29(36-31)21-9-5-4-6-10-21/h4-16,19,22H,17-18H2,1-3H3,(H,33,34,35,36,37)

InChI Key

ZGRJNXMNHUFRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the tert-butylphenyl and phenylquinazolin-2-yl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position 7) Substituents (Position 2) Key Properties/Activities References
7-(4-tert-Butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-tert-Butylphenyl 4-Phenylquinazolin-2-ylamino High lipophilicity, kinase inhibition
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl 3-Methylphenylamino Enhanced electronegativity, moderate cytotoxicity
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl Amino (-NH2) Improved solubility, unconfirmed activity
7-Methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one Methyl 4-Phenylquinazolin-2-ylamino Reduced steric hindrance, lower potency
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one 5-Methyl-2-furyl 2,4-Diamino Antitumor activity (10 µM inhibition)

Key Findings from Comparative Analysis

The 4-phenylquinazolin-2-ylamino group at position 2 enables π-π stacking interactions with kinase domains, a feature absent in analogs with simple anilino substituents (e.g., 3-methylphenylamino in ).

Antitumor Activity: Compounds like 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one exhibit broad-spectrum antitumor activity at 10 µM, suggesting that electron-rich heterocycles (e.g., furyl) enhance cytotoxicity . The target compound’s tert-butylphenyl group may offer similar advantages through hydrophobic interactions.

Enzyme Inhibition: Derivatives with 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffolds show activity against monoamine oxidases (MAOs) and kinases, with substituent bulkiness (e.g., tert-butyl) correlating with improved inhibition .

Structural Limitations :

  • The 7-methyl analog () demonstrates reduced potency compared to the target compound, highlighting the importance of bulky aryl groups at position 7 for target engagement .

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